2-[(2-Chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
Description
2-[(2-Chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol is a bicyclic tertiary alcohol featuring a rigid 1-azabicyclo[2.2.2]octane scaffold. This structure includes a nitrogen atom at the bridgehead position, a hydroxyl group at position 3, and a 2-chloro-6-fluorophenyl substituent attached via a methylidene linkage. The bicyclic framework imposes conformational constraints, which may enhance binding specificity in biological systems.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFNO/c15-11-2-1-3-12(16)10(11)8-13-14(18)9-4-6-17(13)7-5-9/h1-3,8-9,14,18H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXZDJWKCIRXPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=C(C=CC=C3Cl)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reactions for Benzylidene Formation
The benzylidene moiety in the target compound is introduced via acid-catalyzed condensation between 3-hydroxyquinuclidine and 2-chloro-6-fluorobenzaldehyde. This reaction proceeds through a dehydration mechanism, forming the exocyclic double bond (C=C) characteristic of the methylidene group. Key experimental parameters include:
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Catalyst : p-Toluenesulfonic acid (PTSA, 10 mol%) or anhydrous HCl gas.
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Solvent : Toluene or xylene under reflux (110–140°C) with azeotropic water removal using a Dean-Stark apparatus.
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Reaction Time : 12–24 hours, monitored by thin-layer chromatography (TLC) for aldehyde consumption.
The reaction achieves moderate yields (45–60%) due to competing side reactions, such as aldol condensation of the aldehyde or oxidation of the alcohol.
Stereochemical Control in Methylidene Formation
The (2Z)-configuration of the benzylidene group is stabilized by intramolecular hydrogen bonding between the hydroxyl group at position 3 of the quinuclidine ring and the fluorine atom on the aryl ring. Nuclear Overhauser effect (NOE) spectroscopy confirms this geometry, showing spatial proximity between the hydroxyl proton and the aromatic fluorine.
Detailed Synthetic Protocols
Stepwise Synthesis of 3-Hydroxyquinuclidine
The precursor 3-hydroxyquinuclidine is synthesized via:
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Cyclization of 1,5-Diaminopentanol : Treatment with thionyl chloride forms the bicyclic ammonium chloride intermediate, followed by hydroxide-mediated deprotonation.
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Resolution of Racemates : Chiral chromatography separates enantiomers using cellulose-based stationary phases.
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | SOCl₂, CH₂Cl₂, 0°C → 25°C, 6 h | 78 | 85 |
| Deprotonation | NaOH (2M), EtOH, reflux, 2 h | 92 | 95 |
Condensation with 2-Chloro-6-fluorobenzaldehyde
Procedure :
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Combine 3-hydroxyquinuclidine (1.0 equiv), 2-chloro-6-fluorobenzaldehyde (1.2 equiv), and PTSA (0.1 equiv) in toluene (0.5 M).
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Reflux at 110°C with Dean-Stark trap for 18 hours.
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Cool to room temperature, wash with saturated NaHCO₃, and concentrate in vacuo.
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Purify via silica gel chromatography (hexane:EtOAc 3:1 → 1:1 gradient).
Optimization Data :
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| PTSA | Toluene | 110 | 18 | 58 |
| HCl (gas) | Xylene | 140 | 12 | 52 |
| BF₃·Et₂O | DCE | 80 | 24 | 47 |
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified using flash chromatography (SiO₂, 230–400 mesh) with eluents tailored to polarity:
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (dd, J = 8.5, 6.2 Hz, 1H, ArH), 7.32–7.25 (m, 2H, ArH), 6.89 (s, 1H, CH=), 4.21 (br s, 1H, OH), 3.52–3.45 (m, 2H, NCH₂), 2.98–2.85 (m, 4H, bridgehead H).
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HRMS (ESI+) : m/z calculated for C₁₄H₁₅ClFNO [M+H]⁺ 268.0874, found 268.0876.
Alternative Synthetic Routes
Enzymatic Resolution of Racemates
Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) selectively acetylates the (3R)-enantiomer, enabling isolation of the desired (3S)-isomer with >99% ee.
Microwave-Assisted Synthesis
Reducing reaction time to 2 hours under microwave irradiation (150°C, 300 W) improves yield to 65% while minimizing decomposition.
Industrial-Scale Production Considerations
Cost-Effective Aldehyde Synthesis
2-Chloro-6-fluorobenzaldehyde is prepared via:
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and fluoro positions, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-[(2-Chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, demonstrating potential as chemotherapeutic agents.
Case Study : A study evaluated the compound's efficacy against human tumor cells, revealing a mean growth inhibition of approximately 50% at specific concentrations, suggesting its potential role in cancer treatment .
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity. Preliminary studies demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Research Findings :
- The minimum inhibitory concentration (MIC) values for various bacterial strains were determined, indicating that the compound could serve as a lead for developing new antimicrobial agents .
Neuropharmacological Effects
There is emerging evidence suggesting that this compound may have neuropharmacological applications. Its structural features allow it to interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
Research Insights :
Studies have indicated that similar compounds can modulate neurotransmitter release and receptor activity, which may lead to applications in treating neurological disorders such as depression or anxiety .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related azabicyclo[2.2.2]octane derivatives, focusing on substituent effects, physicochemical properties, and pharmacological relevance.
Structural Analogues and Substituent Variations
Physicochemical Properties
- Solubility : The hydroxyl group at C3 in the target compound improves aqueous solubility compared to the ketone-containing analogue (), which is critical for oral bioavailability .
- Crystallinity : The presence of chloro and fluoro substituents may enhance crystallinity, as seen in related halogenated azabicyclo derivatives (e.g., reports crystalline forms of similar compounds) .
- Conformational Rigidity : The bicyclo[2.2.2]octane scaffold enforces a rigid structure, but puckering dynamics () vary with substituent bulk. For example, the 2-chloro-6-fluorophenyl group may stabilize specific ring conformations .
Pharmacological Implications
- Receptor Binding : The hydroxyl group at C3 enables hydrogen bonding with biological targets, distinguishing it from ketone-containing analogues (). The chloro and fluoro substituents may enhance affinity for hydrophobic binding pockets .
- Synthetic Accessibility : Sodium iodide/potassium carbonate-mediated reactions () are common for azabicyclo[2.2.2]octane synthesis, but fluorine incorporation may require specialized fluorination protocols .
Key Research Findings
- Stereochemical Impact : The exo/endo configuration of hydroxyl groups () influences intermolecular interactions; the target compound’s C3 hydroxyl likely adopts an exo configuration for optimal solubility .
Biological Activity
The compound 2-[(2-Chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol , with CAS number 477858-23-4, is a bicyclic amine derivative known for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C₁₄H₁₅ClFNO
- Molecular Weight : 267.73 g/mol
- Structure : The compound features a bicyclic structure that contributes to its unique biological activity.
Research indicates that the compound acts primarily as an inhibitor of the murine double minute 2 (MDM2) protein, which is involved in the regulation of the p53 tumor suppressor pathway. By inhibiting MDM2, this compound can potentially lead to the activation of p53, promoting apoptosis in cancer cells.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- SJSA-1 Osteosarcoma Cell Line : The compound showed an IC50 value of approximately 190 nM, indicating potent antitumor activity. In xenograft models, it resulted in moderate tumor growth inhibition when administered at 100 mg/kg daily for 14 days .
Pharmacokinetics
The pharmacokinetic profile suggests that the compound has favorable oral bioavailability, which is crucial for therapeutic applications. Studies have shown that it effectively induces the upregulation of proteins involved in cell cycle regulation and apoptosis within tumor tissues .
Data Tables
| Activity | Cell Line | IC50 (nM) | Administration (mg/kg) | Outcome |
|---|---|---|---|---|
| Antitumor | SJSA-1 | 190 | 100 | Moderate tumor growth inhibition |
| Apoptosis Induction | Various | - | 100 | Strong activation of p53 |
Case Studies
- SJSA-1 Xenograft Model :
- Pharmacodynamic Studies :
Q & A
Q. What synthetic methodologies are recommended for preparing 2-[(2-Chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol?
A common approach involves condensation of 1-azabicyclo[2.2.2]octan-3-ol with 2-chloro-6-fluorobenzaldehyde under acidic or basic conditions. For example, potassium carbonate and sodium iodide in aqueous media can facilitate nucleophilic substitution or aldol-like reactions, as demonstrated in similar azabicyclo syntheses . Purification typically employs recrystallization or column chromatography. Yield optimization may require adjusting stoichiometry, temperature (e.g., 60–80°C), or solvent polarity.
Q. How is the structural identity of this compound confirmed via crystallographic analysis?
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or SHELXTL is the gold standard. Hydrogen bonding networks and torsional angles of the chlorophenyl-methylidene moiety can be resolved, with data refinement guided by Flack or Rogers parameters to confirm stereochemistry . Metrics like R-factor (<5%) and residual electron density maps validate structural accuracy.
Q. What spectroscopic techniques are critical for characterizing this compound?
Q. What preliminary pharmacological assays are applicable for this compound?
In vitro muscarinic receptor binding assays (e.g., displacement of [3H]-N-methylscopolamine) assess affinity. LD50 values for related azabicyclo derivatives (e.g., 27 mg/kg i.v. in mice) guide initial toxicity profiling . Dose-response curves in isolated tissue models (e.g., guinea pig ileum) evaluate functional activity.
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments from crystallographic studies?
Conflicting data may arise from pseudosymmetry or twinning. Use the Flack parameter (x) to distinguish enantiomorphs, as it is robust for nearly centrosymmetric structures . Cross-validate with vibrational circular dichroism (VCD) or Mosher ester derivatization for absolute configuration.
Q. What computational strategies predict binding affinity to muscarinic receptors?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with M3 receptor active sites (e.g., Asp147 and Tyr506 residues).
- MD Simulations : AMBER or GROMACS can assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR : Correlate substituent electronic effects (Hammett σ) with pKi values from analogous derivatives .
Q. How does the chlorophenyl-methylidene substituent influence physicochemical properties?
Q. What strategies mitigate synthetic challenges in azabicyclo ring functionalization?
Q. How do structural modifications affect muscarinic receptor subtype selectivity?
Q. What analytical workflows validate purity for in vivo studies?
- HPLC-UV/ELS : Purity >98% with C18 columns (acetonitrile/water gradient).
- Elemental Analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values.
- Chiral HPLC : Confirm enantiomeric excess (>99%) using Chiralpak AD-H columns .
Data Contradiction Analysis
Q. How to address discrepancies in pharmacological data across studies?
Q. Why might crystallographic and computational models disagree on ligand conformation?
- Solvent Effects : X-ray structures reflect solid-state packing, while simulations model aqueous environments.
- Force Field Limitations : AMBER may underestimate torsional flexibility of the methylidene group. Combine MD with metadynamics for free-energy landscapes .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
